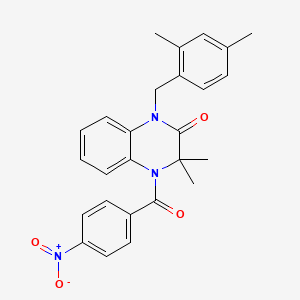![molecular formula C25H22N2O3 B6140531 methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B6140531.png)
methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate, also known as DPC or Diphenylcyclopropenone, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic organic compound that belongs to the class of hydrazones and has a molecular weight of 405.48 g/mol. DPC is known for its immunomodulatory properties and has been used in several studies to investigate its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate is not fully understood, but it is believed to involve the activation of the immune system. methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate has been shown to induce a delayed-type hypersensitivity response, which is characterized by the infiltration of T cells and macrophages into the site of injection. This immune response is thought to be responsible for the therapeutic effects of methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate in alopecia areata and other autoimmune diseases.
Biochemical and Physiological Effects
methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interferon-gamma and interleukin-2, which are involved in the immune response. methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate has also been shown to activate dendritic cells, which are important for the initiation of an immune response. In addition, methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate in lab experiments is its immunomodulatory properties. methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate can be used to induce a delayed-type hypersensitivity response, which can be useful for studying the immune response. methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate has also been shown to have potential applications in cancer immunotherapy, which makes it an attractive compound for cancer research. However, the synthesis of methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate is a complex process and requires careful handling of the reactants to ensure the purity of the final product. In addition, the mechanism of action of methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate. One area of research is the development of new synthesis methods for methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate, which could lead to the development of new immunomodulatory compounds. methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate has also shown promising results in cancer immunotherapy, and future research could focus on the development of methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate-based cancer treatments. Finally, methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate could be used in combination with other immunomodulatory compounds to enhance the immune response and improve the efficacy of immunotherapy.
Métodos De Síntesis
The synthesis of methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate involves the reaction of 2,2-diphenylcyclopropylcarbonyl chloride with hydrazine hydrate in the presence of a base such as triethylamine. The resulting product is then reacted with methyl 4-hydroxybenzoate to yield the final product, methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate. The synthesis of methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate is a complex process and requires careful handling of the reactants to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
Methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate has been extensively studied for its potential applications in scientific research. It is known for its immunomodulatory properties and has been used in several studies to investigate its mechanism of action and potential applications. methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate has been shown to induce a delayed-type hypersensitivity response in humans, which has led to its use in the treatment of alopecia areata, a type of autoimmune hair loss. methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate has also been studied for its potential applications in cancer immunotherapy and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
methyl 4-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-30-24(29)19-14-12-18(13-15-19)17-26-27-23(28)22-16-25(22,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,17,22H,16H2,1H3,(H,27,28)/b26-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBZSOOINIZSHE-YZSQISJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B6140472.png)
![2-[3-(2-fluorophenyl)-1-pyrrolidinyl]-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6140481.png)
![5-bromo-2-[(2,4-dimethoxybenzyl)amino]benzoic acid](/img/structure/B6140484.png)
![2-[5-(4-bromobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B6140489.png)
![1-(3-{3-[4-(trifluoromethyl)-2-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-2-butanol](/img/structure/B6140501.png)


![2-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6140518.png)
![ethyl 4-(2-methoxyethyl)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6140523.png)
![ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate](/img/structure/B6140525.png)
![4-[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6140543.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6140545.png)
![ethyl 2-{[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6140551.png)